molecular formula C17H22N6O B6460241 4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline CAS No. 2548992-67-0

4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline

Cat. No.: B6460241
CAS No.: 2548992-67-0
M. Wt: 326.4 g/mol
InChI Key: ZSBRJYULMWQKPV-UHFFFAOYSA-N
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Description

4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a tetrahydroquinazoline core, which is a bicyclic structure, and is substituted with a piperazine ring that is further functionalized with a methoxypyrimidine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinazoline Core: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the tetrahydroquinazoline core is replaced by the piperazine moiety.

    Functionalization with Methoxypyrimidine: The final step involves the attachment of the methoxypyrimidine group to the piperazine ring, which can be done using coupling reactions such as Suzuki or Buchwald-Hartwig coupling.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, pressure, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.

    Pathways Involved: It can modulate signaling pathways, such as those related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(4-methoxypyridin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline
  • 4-[4-(4-methoxyphenyl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline
  • 4-[4-(4-methoxybenzyl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline

Uniqueness

4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxypyrimidine group, in particular, can influence its binding affinity and selectivity towards certain molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O/c1-24-15-6-7-18-17(21-15)23-10-8-22(9-11-23)16-13-4-2-3-5-14(13)19-12-20-16/h6-7,12H,2-5,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBRJYULMWQKPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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